molecular formula C12H9FN4 B3080210 3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1082472-01-2

3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No. B3080210
CAS RN: 1082472-01-2
M. Wt: 228.22 g/mol
InChI Key: XRPOEIOBLVKRFT-UHFFFAOYSA-N
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Description

“3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine” is a chemical compound with the molecular formula C12H9FN4. It has a molecular weight of 228.23 and is also known as this compound hydrochloride . The compound is typically in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H9FN4.ClH/c13-9-3-1-8(2-4-9)12-16-15-11-6-5-10(14)7-17(11)12;/h1-7H,14H2;1H . This code provides a standardized way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is typically in the form of a powder . It has a molecular weight of 228.23 and an InChI code of 1S/C12H9FN4.ClH/c13-9-3-1-8(2-4-9)12-16-15-11-6-5-10(14)7-17(11)12;/h1-7H,14H2;1H .

Scientific Research Applications

Antibacterial Activity

The antibacterial properties of 3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine have been studied. Researchers have tested its efficacy against bacterial strains such as Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli). Minimum inhibitory concentrations (MICs) were determined, providing insights into its potential as an antimicrobial agent .

Safety and Hazards

The compound is classified as an eye irritant and skin irritant, and it may cause respiratory irritation .

properties

IUPAC Name

3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4/c13-9-3-1-8(2-4-9)12-16-15-11-6-5-10(14)7-17(11)12/h1-7H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPOEIOBLVKRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2C=C(C=C3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 2
Reactant of Route 2
3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 3
3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 4
3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 5
3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 6
Reactant of Route 6
3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine

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